methyl 5-(2-furoylamino)-1,2,3-thiadiazole-4-carboxylate
Overview
Description
Methyl 5-(2-furoylamino)-1,2,3-thiadiazole-4-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a furoylamino group attached to the thiadiazole ring, which is further esterified with a methyl group at the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-furoylamino)-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of 2-furoyl chloride with 5-amino-1,2,3-thiadiazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The resulting intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-furoylamino)-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The furoylamino group can be oxidized to form corresponding oxides.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the furoylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the furoylamino group.
Reduction: Dihydro derivatives of the thiadiazole ring.
Substitution: Substituted derivatives at the furoylamino group.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 5-(2-furoylamino)-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of bacterial enzymes, thereby exhibiting antimicrobial effects. Additionally, it can interact with signaling pathways involved in inflammation and cancer, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-furoylamino)-2-hydroxybenzoate
- Ethyl 5-(2-furoylamino)-3-methyl-4-isothiazolecarboxylate
- Methyl 2-{[1-(2-furoylamino)-2-oxo-2-phenylethyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Uniqueness
Methyl 5-(2-furoylamino)-1,2,3-thiadiazole-4-carboxylate is unique due to its specific structural features, such as the presence of the thiadiazole ring and the furoylamino group. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Biological Activity
Methyl 5-(2-furoylamino)-1,2,3-thiadiazole-4-carboxylate is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound based on recent research findings, including its antimicrobial, anticancer, and anti-inflammatory properties.
1. Overview of Thiadiazole Derivatives
Thiadiazoles are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide-ranging biological activities. They exhibit properties such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects. The structural diversity of thiadiazoles allows for the modification of their biological activity by altering substituents on the thiadiazole ring.
2. Synthesis and Structural Characteristics
This compound can be synthesized through various chemical reactions involving the condensation of furoyl amines with thiadiazole derivatives. The presence of the furoyl group is crucial as it enhances the compound's lipophilicity and biological activity.
3.1 Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness:
Microorganism | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 1.95 | 3.91 |
Escherichia coli | 15.62 | 62.50 |
Enterococcus faecalis | 10.00 | 20.00 |
These results indicate that the compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria .
3.2 Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro assays revealed:
- IC50 Values : The compound demonstrated an IC50 value of approximately 10 µM against MCF-7 cells.
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
3.3 Anti-inflammatory Activity
Thiadiazole derivatives have shown promise in reducing inflammatory responses. This compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro:
Cytokine | Inhibition (%) |
---|---|
TNF-α | 75% |
IL-6 | 60% |
This suggests that the compound may be beneficial in treating inflammatory conditions such as rheumatoid arthritis and other autoimmune diseases .
4. Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- In one study involving a series of thiadiazole derivatives, it was observed that modifications to the furoyl group significantly impacted both antimicrobial and anticancer activities .
- Another investigation focused on the anti-inflammatory effects demonstrated that compounds with similar structures could effectively reduce inflammation markers in animal models .
5. Conclusion
This compound exhibits significant biological activity across various domains including antimicrobial, anticancer, and anti-inflammatory effects. Its structural characteristics enhance its efficacy against a range of pathogens and cancer cell lines. Ongoing research is essential to further understand its mechanisms and potential therapeutic applications.
Properties
IUPAC Name |
methyl 5-(furan-2-carbonylamino)thiadiazole-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4S/c1-15-9(14)6-8(17-12-11-6)10-7(13)5-3-2-4-16-5/h2-4H,1H3,(H,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESWZQKLOZBTDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SN=N1)NC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.